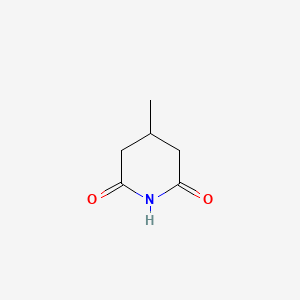
Chlorpromazine sulfone
Übersicht
Beschreibung
Chlorpromazine is an antipsychotic medication primarily used to treat psychiatric disorders such as schizophrenia . It is a member of the typical antipsychotics or neuroleptic medication category, also known as first-generation antipsychotics . Chlorpromazine Sulfone is a derivative of Chlorpromazine .
Synthesis Analysis
Chlorpromazine was synthesized in December 1951 in the laboratories of Rhône-Poulenc . The synthesis of sulfones, including Chlorpromazine Sulfone, has attracted considerable attention over time . Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .
Molecular Structure Analysis
The molecular formula of Chlorpromazine Sulfone is C17H19ClN2O2S . Its structure includes a sulfonyl (−SO2−) functional group attached to two carbon substituents .
Chemical Reactions Analysis
Chlorpromazine’s antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors . It also has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccup .
Physical And Chemical Properties Analysis
The molecular weight of Chlorpromazine Sulfone is 350.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .
Wissenschaftliche Forschungsanwendungen
Neurological Research
Chlorpromazine, a member of phenothiazine neuroleptics of an aliphatic type, belongs to the first generation of antipsychotics . It acts as a strong antagonist of the dopaminergic D2 receptor, exhibiting the antipsychotic effect and wide application in the treatment of schizophrenia, psychotic disorders, and manic phase of bipolar disorders .
Metabolic Mechanisms
The metabolic mechanisms of chlorpromazine are thought to result in the formation of some reactive metabolites having side effects on the parent drug . The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation, followed by S5-oxidation . Mono-N-desmethylchlorpromazine is the most feasible chlorpromazine metabolite, which can occur further demethylation to form di-N-desmethylchlorpromazine .
Detection and Surveillance
A versatile and sensitive electrochemical sensor was developed for the detection of the antipsychotic drug Chlorpromazine based on a Nafion (Nf)-supported nitrogen-doped carbon dots/cuprous oxide (N-CDs/Cu2O) composite . This sensor displayed excellent performance towards Chlorpromazine determination in a dynamic linear range of 0.001–230 µM with the detection limit of 25 nM .
Photocatalytic Conversion
Upon UV(A) irradiation, chlorpromazine was successfully converted into its metabolites in both presence and absence of the photocatalyst . Most importantly, chlorpromazine sulfoxide, a very persistent metabolite of chlorpromazine, was produced throughout the photolytic and photocatalytic conversions of chlorpromazine under aerobic conditions .
Side Effects and Safety
Prolonged periods or high dosages (>2 g/day) of chlorpromazine may cause skin disorders, ocular effects, and rare but severe irreversible corneal edema . Understanding these side effects is crucial for safe and effective use of the drug.
Pharmaceutical Formulations
The developed N-CDs/Cu2O/Nf-based sensor was effectively applied for quantification of Chlorpromazine in human urine and pharmaceutical formulation samples . This highlights the importance of Chlorpromazine in pharmaceutical research and development.
Safety and Hazards
Chlorpromazine can cause mild and transient serum enzyme elevations and is also a well-known cause of clinically apparent acute and chronic cholestatic liver injury . Studies have shown that older adults with dementia who take antipsychotics such as chlorpromazine have an increased chance of death during treatment .
Zukünftige Richtungen
Recent developments in the field of sustainable sulfone synthesis, including Chlorpromazine Sulfone, focus on novel emerging technologies for a more sustainable sulfone synthesis . Chlorpromazine’s effectiveness in controlling the manic episode of bipolar illness, such as excessive energy, decreased need for sleep, increased excitability and impulsivity, and grandiose ideations, has been established .
Wirkmechanismus
Target of Action
Chlorpromazine Sulfone, also known as Oxochlorpromazine, primarily targets dopaminergic receptors in the brain . It acts as an antagonist on these receptors, particularly on the D2 subtype , which plays a crucial role in motor control, reward, and behavior .
Mode of Action
Oxochlorpromazine interacts with its targets by blocking dopamine receptors . This blocking action reduces dopaminergic transmission within the four dopaminergic pathways . It also inhibits serotonin (5-HT), muscarinic, and α1-adrenergic receptors , contributing to its antipsychotic properties .
Biochemical Pathways
The metabolic mechanisms of Chlorpromazine Sulfone involve S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway is N14-demethylation , followed by S5-oxidation . These processes result in the formation of various metabolites, including mono-N-desmethylchlorpromazine and chlorpromazine 5-sulfoxide .
Pharmacokinetics
Chlorpromazine Sulfone exhibits multicompartmental pharmacokinetics with wide between-subject variability in half-life, volume of distribution, and mean residence time . After oral administration, the percentage of Chlorpromazine reaching the systemic circulation intact is very low (4–38%) and dose-dependent . This suggests that the high degree of variability in the pharmacokinetics of Chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .
Result of Action
The antagonistic action of Chlorpromazine Sulfone on dopaminergic and other receptors leads to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and manic phase of bipolar disorders . It’s also known to cause side effects such as hepatotoxicity and agranulocytosis .
Action Environment
The action, efficacy, and stability of Chlorpromazine Sulfone can be influenced by various environmental factors. For instance, temperature can affect the toxicity of the drug . Furthermore, the metabolic mechanisms of Chlorpromazine Sulfone, catalyzed by cytochrome P450 isoenzyme 1A2, can be influenced by the presence of other substances in the body .
Eigenschaften
IUPAC Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZBVQGQXSKQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963001 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4337-86-4 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpromazine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPROMAZINE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6148VKM65V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical method is suitable for separating and quantifying chlorpromazine sulfone in biological samples?
A1: [] High-performance liquid chromatography (HPLC) utilizing a reversed-phase column (specifically, a dimethylsilane (RP-2) column) is a suitable method for separating and quantifying chlorpromazine sulfone in biological samples. This method can also separate and quantify other related compounds, such as chlorpromazine sulfoxide, desmonomethylchlorpromazine sulfoxide, chlorpromazine, and desmonomethylchlorpromazine. The method employs UV spectrophotometric detection at 254 nm for quantification. []
Q2: How does temperature affect the HPLC analysis of chlorpromazine and chlorpromazine sulfone?
A2: [] Temperature influences the elution time in the HPLC analysis of chlorpromazine and chlorpromazine sulfone. While temperatures between 30°C and 80°C do not affect the overall analysis, maintaining a consistent temperature (within ± 1°C) is crucial for achieving precise and reproducible analytical results. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)


![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)


